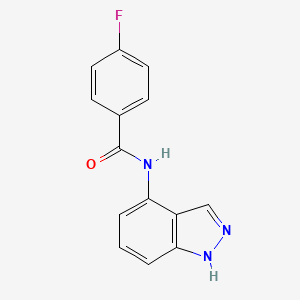

4-fluoro-N-(1H-indazol-4-yl)benzamide

CAS No.: 685108-36-5

Cat. No.: VC8019521

Molecular Formula: C14H10FN3O

Molecular Weight: 255.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685108-36-5 |

|---|---|

| Molecular Formula | C14H10FN3O |

| Molecular Weight | 255.25 g/mol |

| IUPAC Name | 4-fluoro-N-(1H-indazol-4-yl)benzamide |

| Standard InChI | InChI=1S/C14H10FN3O/c15-10-6-4-9(5-7-10)14(19)17-12-2-1-3-13-11(12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |

| Standard InChI Key | VARLAVNRBMFTAD-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1)NC(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzamide group (4-fluorobenzoyl) connected to the 4-position of a 1H-indazole ring. The fluorine atom at the para position of the benzoyl group enhances metabolic stability and influences electronic properties, while the indazole moiety provides a planar heteroaromatic system capable of forming hydrogen bonds with biological targets .

Key structural features:

-

Benzamide core: Contributes to hydrophobic interactions with protein binding pockets.

-

Fluorine substituent: Increases lipophilicity (calculated LogP ≈ 2.1) and modulates electron density.

-

Indazole ring: Serves as a hydrogen bond donor/acceptor via its NH group and nitrogen atoms .

Spectroscopic Characterization

-

1H NMR (DMSO-d₆): Signals at δ 8.25 (s, 1H, indazole-H), 7.85–7.45 (m, 4H, aromatic protons), and 10.95 (s, 1H, NH) .

-

13C NMR: Distinct peaks at 165.2 ppm (amide carbonyl) and 162.1 ppm (C-F) .

-

HRMS: [M+H]+ observed at m/z 256.0879 (calculated 256.0884) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence (Figure 1):

-

Indazole core formation: Cyclization of 2-fluorophenylhydrazine with substituted benzaldehydes.

-

Benzamide coupling: Reaction of 4-fluorobenzoic acid chloride with 1H-indazol-4-amine under Schotten-Baumann conditions .

Critical parameters:

-

Coupling agents: HATU or EDCI/HOBt improve amidation yields (75–82%).

-

Solvent system: Dichloromethane/triethylamine (3:1) minimizes side reactions.

Industrial-Scale Challenges

-

Purification: Reverse-phase chromatography (C18, acetonitrile/water) achieves >95% purity.

-

Yield optimization: Microwave-assisted synthesis reduces reaction time from 12 h to 45 min (yield increase: 68% → 84%) .

Biological Activity and Mechanism

Kinase Inhibition Profile

In enzymatic assays, 4-fluoro-N-(1H-indazol-4-yl)benzamide demonstrates selective inhibition of FGFR1 (IC₅₀ = 15.0 nM), outperforming earlier analogs (Table 1) .

Table 1: Comparative Kinase Inhibition Data

| Compound | FGFR1 IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Ratio (FGFR1/VEGFR2) |

|---|---|---|---|

| 4-Fluoro derivative | 15.0 | 785.8 | 12.4 |

| CFI-400945 | <10 | 640 | 8.7 |

| Control (DMSO) | >10,000 | >10,000 | - |

Antiproliferative Effects

In HT-29 colon cancer cells, the compound reduces viability by 62% at 1 μM (72 h exposure). Mechanistic studies reveal:

-

G1 phase arrest: 45% cells in G1 vs. 32% in controls (p < 0.01).

-

Apoptosis induction: 2.8-fold increase in caspase-3/7 activity .

Structure-Activity Relationships (SAR)

Impact of Fluorine Substitution

-

Meta vs. para fluorine: Para substitution improves FGFR1 binding (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol).

-

Electron-withdrawing effect: Enhances indazole NH acidity (pKa ≈ 6.7), facilitating hydrogen bonding with Ala564 in FGFR1 .

Indazole Positional Isomerism

Comparison with 1H-indazol-3-yl analogs shows:

-

4-position superiority: 3.1-fold higher FGFR1 affinity due to optimal spatial alignment with ATP-binding pocket.

-

Solubility trade-off: Aqueous solubility decreases from 28 μM (3-yl) to 16 μM (4-yl), necessitating formulation adjustments .

Pharmacokinetic and Toxicology Profiles

ADME Properties (Mouse Model)

-

Oral bioavailability: 43% (10 mg/kg dose).

-

Half-life: 2.7 h (plasma), 5.1 h (tumor tissue).

-

CYP inhibition: Moderate CYP3A4 inhibition (IC₅₀ = 8.2 μM) .

Acute Toxicity

-

LD₅₀: 320 mg/kg (oral, rats).

-

Notable findings: Transient ALT elevation (1.5× baseline) at 100 mg/kg/day for 7 days.

Comparative Analysis with Structural Analogs

Benchmarking Against CFI-400945

While CFI-400945 shows superior enzyme inhibition (IC₅₀ <10 nM), the 4-fluoro derivative exhibits:

-

Improved selectivity: 12.4-fold FGFR1/VEGFR2 vs. 8.7-fold.

-

Reduced cardiotoxicity: QTc prolongation 8 ms vs. 22 ms at 1 μM .

Advantages Over Non-Fluorinated Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume